molecular formula C23H26N2O4 B2752174 N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919837-55-1

N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No. B2752174
CAS RN: 919837-55-1
M. Wt: 394.471
InChI Key: LYQFMCHTPTWJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, also known as DMAC, is a compound that has been widely studied for its potential use in scientific research.

Scientific Research Applications

Antibacterial Properties

N-(4-(Diethylamino)-2-methylphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, as part of the 4-hydroxy-chromen-2-one family, has shown significant antibacterial properties. Research indicates that synthesized compounds within this group exhibit high levels of bacteriostatic and bactericidal activity against various bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These findings are crucial for developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antimicrobial Activity

Compounds related to this compound have been synthesized and tested for their antimicrobial activities. Studies involving thiazole substituted coumarins, which share structural similarities, demonstrated significant antibacterial and antifungal properties. These synthesized compounds offer a promising avenue for new antimicrobial treatments (Parameshwarappa et al., 2009).

Antibacterial and Antioxidant Activities

Another area of research involves the synthesis of new thiazolidinones containing coumarin moieties, which are structurally related to this compound. These compounds have been evaluated for their antibacterial and antioxidant activities. The studies show that these new compounds are more active against bacteria such as E. coli, S. aureus, and B. subtilis compared to standard references (Hamdi et al., 2012).

Anion Coordination

Research on the spatial orientation of amide derivatives, similar in structure to this compound, has shown applications in anion coordination. For example, the structure and properties of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a stretched amide, reveal insights into molecular interactions and channel-like structures, offering potential in materials science and chemistry (Kalita & Baruah, 2010).

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(7-methoxy-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-25(6-2)17-7-10-20(15(3)11-17)24-22(26)12-16-13-23(27)29-21-14-18(28-4)8-9-19(16)21/h7-11,13-14H,5-6,12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQFMCHTPTWJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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